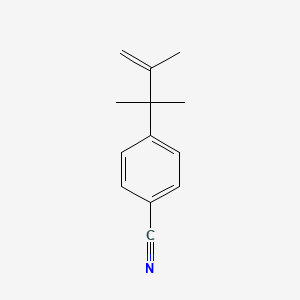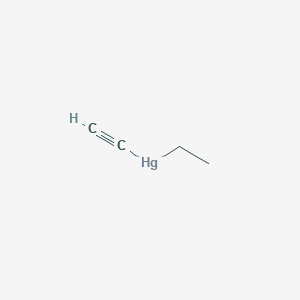![molecular formula C10H16O2 B14430590 2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane CAS No. 79033-02-6](/img/structure/B14430590.png)
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane is an organic compound with a unique spiro structure. This compound is characterized by a spirocyclic framework that includes a dioxane ring fused to a nonane ring. The presence of a methylidene group at the third position and two dimethyl groups at the second position adds to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane can be achieved through various methods. One common approach involves the condensation of aliphatic compounds and lactones. For instance, the reaction of γ-hydroxy carboxylic acids with sodium ethoxide can yield the desired spiroketal structure . Another method involves the use of aliphatic γ,γ’-dihydroxy ketones, which are refluxed with potassium carbonate solution to form the spiroketal .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylidene group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced spiro compounds, and substituted spiroketals, depending on the reagents and conditions used.
科学研究应用
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
作用机制
The mechanism by which 2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane exerts its effects involves interactions with specific molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.
相似化合物的比较
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Similar spiro structure but lacks the methylidene group.
2,2,7,7-Tetramethyl-1,6-dioxaspiro[4.4]non-3-ene: Contains additional methyl groups and a double bond in the spiro ring.
Uniqueness
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane is unique due to the presence of the methylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
79033-02-6 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
3,3-dimethyl-2-methylidene-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C10H16O2/c1-8-9(2,3)12-10(11-8)6-4-5-7-10/h1,4-7H2,2-3H3 |
InChI 键 |
ZECGPUBSFOMLIL-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=C)OC2(O1)CCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



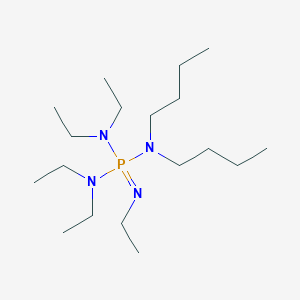
![1-[2-(2-Hydroxyethyl)hexahydropyrrolo[1,2-b][1,2]oxazol-3-yl]butan-1-one](/img/structure/B14430535.png)
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)

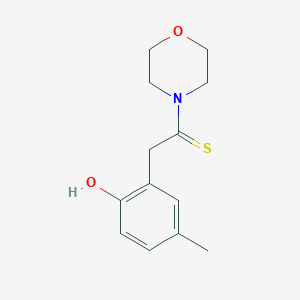
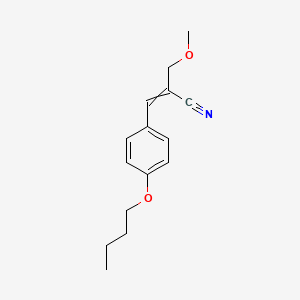
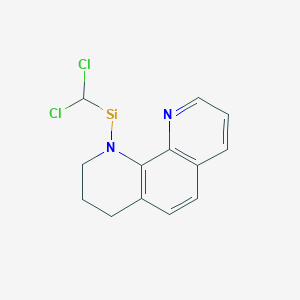
![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)
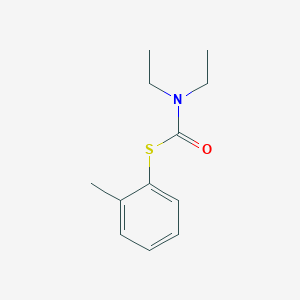
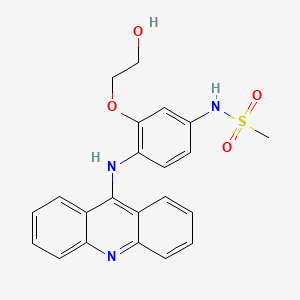
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)
